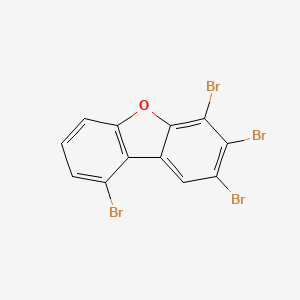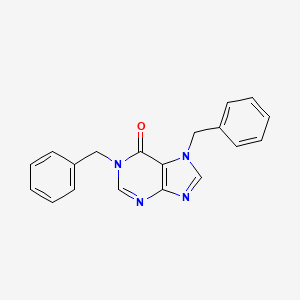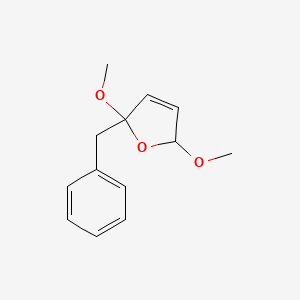
8-Nitro-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-2’-deoxyguanosine is a modified nucleoside derived from guanine, one of the four main nucleobases found in DNA. This compound is formed through the nitration of the guanine base, typically under conditions of oxidative stress involving reactive nitrogen species. It is considered a significant biomarker for oxidative and nitrosative stress, often associated with inflammation and various diseases, including cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2’-deoxyguanosine generally involves the nitration of 2’-deoxyguanosine. One common method includes the use of nitric acid and acetic anhydride as nitrating agents. The reaction is typically carried out under controlled conditions to ensure the selective nitration at the 8-position of the guanine base .
Starting Material: 2’-deoxyguanosine
Nitrating Agents: Nitric acid and acetic anhydride
Reaction Conditions: The reaction is conducted at low temperatures to prevent over-nitration and degradation of the nucleoside.
Industrial Production Methods
While specific industrial production methods for 8-Nitro-2’-deoxyguanosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
8-Nitro-2’-deoxyguanosine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amino group, forming 8-amino-2’-deoxyguanosine.
Substitution: The nitro group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium dithionite.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: 8-Amino-2’-deoxyguanosine.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Nitro-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nitration reactions and the effects of nitrosative stress on nucleic acids.
Biology: Serves as a biomarker for oxidative and nitrosative stress in biological systems. It is often measured in studies investigating the effects of inflammation and oxidative damage.
Medicine: Its presence in DNA is associated with various diseases, including cancer, making it a potential target for diagnostic and therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxo-2’-deoxyguanosine: Another oxidative lesion of guanine, commonly used as a biomarker for oxidative stress.
8-Bromo-2’-deoxyguanosine: Formed through bromination, used in studies of DNA damage and repair.
8-Amino-2’-deoxyguanosine: Formed through the reduction of 8-Nitro-2’-deoxyguanosine, used in studies of DNA repair mechanisms.
Uniqueness
8-Nitro-2’-deoxyguanosine is unique due to its specific formation under nitrosative stress conditions. Unlike 8-Oxo-2’-deoxyguanosine, which is formed under general oxidative stress, 8-Nitro-2’-deoxyguanosine specifically indicates the presence of reactive nitrogen species. This specificity makes it a valuable biomarker for studying the effects of nitrosative stress in various biological contexts .
Propriétés
| 222557-00-8 | |
Formule moléculaire |
C10H12N6O6 |
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one |
InChI |
InChI=1S/C10H12N6O6/c11-9-13-7-6(8(19)14-9)12-10(16(20)21)15(7)5-1-3(18)4(2-17)22-5/h3-5,17-18H,1-2H2,(H3,11,13,14,19)/t3-,4+,5+/m0/s1 |
Clé InChI |
BECVUBIJIDVYQQ-VPENINKCSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)

![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)

![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)


![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
